molecular formula C6H8O3S B13828291 3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI)

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI)

Katalognummer: B13828291
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: XEBXUXGLFOOEEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) is a chemical compound with the molecular formula C6H8O3S. It is known for its unique structure, which includes a thietane ring, a carboxylic acid group, and a methyl ester group.

Vorbereitungsmethoden

The synthesis of 3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a thietane derivative with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which 3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis .

Eigenschaften

Molekularformel

C6H8O3S

Molekulargewicht

160.19 g/mol

IUPAC-Name

methyl 3-methyl-2-oxothietane-3-carboxylate

InChI

InChI=1S/C6H8O3S/c1-6(4(7)9-2)3-10-5(6)8/h3H2,1-2H3

InChI-Schlüssel

XEBXUXGLFOOEEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CSC1=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.